molecular formula C16H11N5O2S B2661214 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203112-15-5

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2661214
CAS No.: 1203112-15-5
M. Wt: 337.36
InChI Key: ZUSCPBQVDJKDOC-UHFFFAOYSA-N
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Description

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole carboxamide core linked to a 3-phenyl-1,2,4-oxadiazole moiety via a methyl bridge. This compound’s structural complexity and functional groups make it a candidate for pharmaceutical development, though its specific biological targets remain underexplored in the provided evidence.

Properties

IUPAC Name

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c22-16(11-6-7-12-13(8-11)21-24-20-12)17-9-14-18-15(19-23-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSCPBQVDJKDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzothiazole with a suitable carboxylic acid derivative in the presence of a dehydrating agent . The reaction conditions often require elevated temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Research has shown that compounds similar to N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can inhibit the growth of various cancer cell lines. Notably, certain derivatives have shown percent growth inhibitions (PGIs) exceeding 80% against aggressive cancer types such as glioblastoma and ovarian cancer .
CompoundCancer Cell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies have evaluated its efficacy against various bacterial strains:

  • Cytotoxic Assays : Compounds with similar oxadiazole moieties have been screened for cytotoxic activity against pathogenic bacteria. Results indicate promising antibacterial effects that warrant further investigation .

Case Study 1: Synthesis and Evaluation

A recent study focused on the design and synthesis of oxadiazole derivatives for anticancer applications. The synthesized compounds were evaluated through cytotoxic assays against several cancer cell lines. The findings indicated that modifications to the oxadiazole structure could enhance anticancer efficacy .

Case Study 2: In Silico Studies

In silico docking studies have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. These computational models provide insights into how structural variations can influence biological activity and help guide future synthesis efforts .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Oxadiazole-Acetamide Derivatives

Compounds 11g , 11h , and 11i () share the N-((3-aryl-1,2,4-oxadiazol-5-yl)methyl)acetamide scaffold but differ in substituents:

  • 11g: 4-Chlorophenoxy group → Melting point: 133.4–135.8°C, HPLC purity 99.9%
  • 11h : Phenyl group → Melting point: 108.3–109.5°C, HPLC purity 99.8%
  • 11i : p-Tolyloxy group → Melting point: 133.5–134.3°C, HPLC purity 99.7%

Key Insight : Electron-withdrawing groups (e.g., Cl in 11g ) increase melting points and isomer ratios (4:1 for 11g vs. 3:1 for 11h ), suggesting enhanced crystallinity and conformational stability. The target compound’s benzothiadiazole group may further amplify these effects due to its electron-deficient nature .

Benzamide and Acrylamide Derivatives
  • N-(4-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide (7a) (): Features a benzamide group instead of benzothiadiazole. High yield (96%) and IR data (1682 cm⁻¹ for C=O) confirm structural integrity. The benzothiadiazole in the target compound likely improves π-π stacking interactions in biological systems compared to benzamide .
  • ST-1426 (276) (): An acrylamide derivative (N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamid) with applications in covalent labeling. Its acrylamide group enables covalent binding, a feature absent in the target compound, which may favor reversible interactions .
Pyrrolidinecarboxamide and Benzimidazolone Analogs
  • The target compound’s benzothiadiazole may offer distinct anthelmintic or antiparasitic properties .
  • 4-((1,2,4-oxadiazol-5-yl)methyl)benzimidazolone analogs (): These compounds were tested for in vitro activities (Table 2), though specific data are unavailable. The benzimidazolone core may enhance hydrogen bonding compared to benzothiadiazole .

Pharmacological and Physicochemical Properties

Bioactivity
  • BI 665915 (): A potent FLAP inhibitor (IC₅₀ < 10 nM) with oxadiazole and pyrazole groups. Its optimization for low human clearance and cytochrome P450 3A4 avoidance suggests that the target compound’s benzothiadiazole could be similarly tuned for pharmacokinetic advantages .
  • The target compound’s lack of fluorescence groups may limit such utility but enhance drug-likeness .

Biological Activity

N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 890324-00-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. The oxadiazole moiety is known for its ability to inhibit certain enzymes and receptors that play crucial roles in tumor growth and metastasis.

Key Mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines.
  • Induction of Apoptosis : Studies indicate that it may trigger apoptotic pathways in cancer cells.
  • Anti-inflammatory Activity : Some derivatives exhibit anti-inflammatory properties which can contribute to their anticancer effects.

Biological Activity Data

The following table summarizes the biological activities reported for N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole derivatives against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HEPG2 (Liver Cancer)1.18Inhibition of cell proliferation
MCF7 (Breast Cancer)0.67Induction of apoptosis
SW1116 (Colon Cancer)0.80EGFR inhibition
BGC823 (Stomach Cancer)0.87Src inhibition

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

  • Zhang et al. Study (2023) : This study synthesized several oxadiazole derivatives and evaluated their anticancer activities using TRAP PCR-ELISA assays. It was found that compounds similar to N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole exhibited potent inhibitory effects on multiple cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like staurosporine .
  • Arafa et al. Research (2023) : This research involved synthesizing and testing various oxadiazole compounds for cytotoxicity against different cancer types. The findings indicated that certain derivatives demonstrated enhanced potency compared to established drugs such as erlotinib .

Q & A

Q. What are the optimal synthetic routes for N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, and how can reaction yields be improved?

The synthesis involves coupling a benzothiadiazole-5-carboxylic acid derivative with an oxadiazole-methylamine intermediate. Key steps include:

  • Activation of the carboxylic acid : Use thionyl chloride (SOCl₂) or oxalyl chloride to convert the acid to its acyl chloride .
  • Amide bond formation : React the acyl chloride with the oxadiazole-methylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃ or triethylamine) to neutralize HCl byproducts .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to minimize side products .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Recrystallization : Use ethanol-DMF mixtures (e.g., 3:1 v/v) to isolate crystalline products .
  • Flash chromatography : Employ silica gel columns with gradient elution (e.g., hexane/ethyl acetate) for impurities with similar polarity .
  • Preparative HPLC : Apply reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation of polar derivatives .

Q. How can structural characterization be performed to confirm the compound’s identity?

  • NMR spectroscopy : Use ¹H and ¹³C NMR to verify aromatic protons (δ 7.0–8.5 ppm for benzothiadiazole and oxadiazole rings) and carboxamide carbonyl signals (δ ~165–170 ppm) .
  • IR spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and benzothiadiazole S=O vibrations (~1350 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., m/z calculated for C₁₆H₁₁N₅O₂S: 337.33) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–13). Benzothiadiazole derivatives are typically stable in neutral to slightly acidic conditions but hydrolyze in strong bases due to oxadiazole ring opening .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C for similar oxadiazole-carboxamides) .

Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?

  • DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide bioactivity studies .

Advanced Research Questions

Q. How do electronic properties of the benzothiadiazole and oxadiazole moieties influence the compound’s applications in materials science?

  • The benzothiadiazole core exhibits strong electron-withdrawing behavior, enhancing charge-transfer properties in optoelectronic materials. Substituents on the oxadiazole ring (e.g., phenyl groups) modulate π-conjugation, as shown by UV-Vis spectroscopy (λmax ~350–400 nm) .
  • Cyclic voltammetry reveals redox activity at ~-1.2 V (reduction) and +1.5 V (oxidation), suggesting utility in organic semiconductors .

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Variation of substituents : Synthesize analogs with halogen (Cl, Br) or methoxy groups on the phenyl ring to assess effects on antimicrobial or anticancer activity .
  • Bioassays : Test inhibition of bacterial growth (MIC assays) or cancer cell viability (MTT assays) at 10–100 µM concentrations. Compare IC₅₀ values to establish SAR trends .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl₃; benzothiadiazole protons may show upfield shifts in polar solvents due to hydrogen bonding .
  • Dynamic effects : Use variable-temperature NMR to detect conformational changes (e.g., rotameric equilibria in the carboxamide group) .

Q. What strategies are effective for designing water-soluble derivatives without compromising bioactivity?

  • Introduce polar groups : Attach sulfonate (-SO₃H) or tertiary amine moieties to the oxadiazole ring to enhance aqueous solubility. Monitor logP values via HPLC (target logP <3) .
  • Prodrug approaches : Synthesize phosphate or glycoside conjugates that hydrolyze in vivo to release the active compound .

Q. What mechanistic studies can elucidate the compound’s mode of action in biological systems?

  • Enzyme inhibition assays : Test inhibition of dihydrofolate reductase (DHFR) or topoisomerase II using fluorometric kits. Measure Ki values to determine binding affinity .
  • Cellular imaging : Label the compound with fluorescein or BODIPY tags to track subcellular localization via confocal microscopy .

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